molecular formula C19H16N2O3S2 B14234838 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2,4-bis(phenylmethyl)-, 1,1-dioxide CAS No. 214916-22-0

2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2,4-bis(phenylmethyl)-, 1,1-dioxide

Katalognummer: B14234838
CAS-Nummer: 214916-22-0
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: VHSHYVYKFHNDKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2,4-bis(phenylmethyl)-, 1,1-dioxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a fused ring system that includes a thiophene and a thiadiazine ring, making it a valuable subject for research in medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2,4-bis(phenylmethyl)-, 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a thiophene derivative, followed by the introduction of a thiadiazine ring through a series of nucleophilic substitutions and cyclization reactions. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production. The choice of reagents, solvents, and catalysts is crucial to ensure the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2,4-bis(phenylmethyl)-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives with different properties.

Wissenschaftliche Forschungsanwendungen

2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2,4-bis(phenylmethyl)-, 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2,4-bis(phenylmethyl)-, 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one: Lacks the bis(phenylmethyl) groups, resulting in different chemical and biological properties.

    2,4-Bis(phenylmethyl)-1,2,4-thiadiazine-1,1-dioxide: Similar structure but different ring system, leading to variations in reactivity and applications.

Uniqueness

2H-Thieno(2,3-e)-1,2,4-thiadiazin-3(4H)-one, 2,4-bis(phenylmethyl)-, 1,1-dioxide is unique due to its fused ring system and the presence of bis(phenylmethyl) groups. These structural features contribute to its distinct chemical reactivity and potential for diverse applications in various fields of research.

Eigenschaften

CAS-Nummer

214916-22-0

Molekularformel

C19H16N2O3S2

Molekulargewicht

384.5 g/mol

IUPAC-Name

2,4-dibenzyl-1,1-dioxothieno[2,3-e][1,2,4]thiadiazin-3-one

InChI

InChI=1S/C19H16N2O3S2/c22-19-20(13-15-7-3-1-4-8-15)18-17(11-12-25-18)26(23,24)21(19)14-16-9-5-2-6-10-16/h1-12H,13-14H2

InChI-Schlüssel

VHSHYVYKFHNDKZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C3=C(C=CS3)S(=O)(=O)N(C2=O)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.